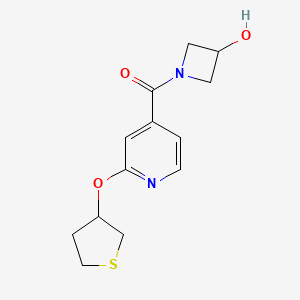

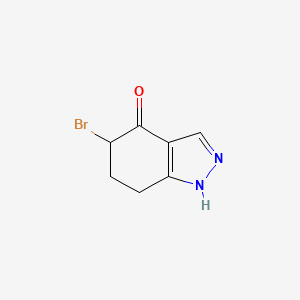

![molecular formula C10H10N2OS2 B2825121 2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-07-3](/img/structure/B2825121.png)

2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . It has a linear formula of C22H20N2O2S2, a CAS number of 883799-39-1, and a molecular weight of 408.545 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H20N2O2S2 . The compound has a molecular weight of 408.545 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, a related study discusses the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl substituents on the alkaline hydrolysis of methyl benzoate and phenyl acetate . This might suggest potential reactivity of the 2-Methylsulfanyl group in certain conditions.Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.545 . Other specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

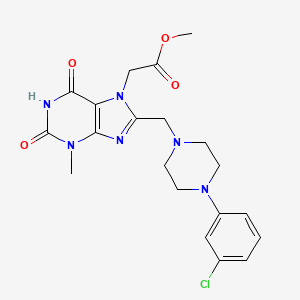

Pharmacological Potential

1,3,4-Oxadiazole derivatives, including those with methylsulfanyl groups, have been evaluated for their pharmacological potential. Research has demonstrated their efficacy in various biological activities, such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, a computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole derivatives revealed significant binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their potential in addressing inflammatory conditions and cancer therapy (Faheem, 2018).

Antibacterial Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against plant pathogens, such as rice bacterial leaf blight caused by Xanthomonas oryzae. These derivatives can enhance plant resistance against bacterial infections, making them potential agents in agricultural applications (Shi et al., 2015).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties. Research indicates that these compounds can effectively inhibit corrosion in various metals, providing a protective layer on metal surfaces. This property is highly valuable in industrial applications, particularly in protecting infrastructure and machinery from corrosive environments (Ammal et al., 2018).

Materials Science

In the field of materials science, 1,3,4-oxadiazole derivatives, including those with methylsulfanyl groups, have been explored for their luminescent properties. These compounds are of interest in the development of organic light-emitting diodes (OLEDs) due to their potential for thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency OLEDs (Cooper et al., 2022).

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-14-8-6-4-3-5-7(8)9-11-12-10(13-9)15-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPJRJZDXYZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2825043.png)

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-(benzylsulfanyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2825055.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)